1-(Piperazin-1-yl)propan-1-one

Description

The exact mass of the compound 1-(Piperazin-1-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperazin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQAMPOYHLICPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397207 |

Source

|

| Record name | 1-(Piperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76816-54-1 |

Source

|

| Record name | 1-(Piperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Piperazin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Piperazin-1-yl)propan-1-one: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Piperazin-1-yl)propan-1-one, a key building block in contemporary medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and its N-acylated derivatives, such as 1-(piperazin-1-yl)propan-1-one, serve as versatile intermediates in the synthesis of a wide array of pharmacologically active agents. This document delves into the core chemical properties, structural features, synthesis, and characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast number of approved drugs and clinical candidates.[1] Its prevalence stems from its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The two nitrogen atoms provide handles for chemical modification, allowing for the introduction of diverse pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic profiles.[2][3]

1-(Piperazin-1-yl)propan-1-one, also known as N-propionylpiperazine, is a mono-acylated piperazine derivative. The propionyl group attached to one of the piperazine nitrogens modifies its basicity and lipophilicity, making it a valuable synthon for creating more complex molecules. The remaining secondary amine provides a reactive site for further functionalization, enabling its incorporation into a variety of molecular scaffolds.

Chemical Structure and Core Properties

The structural integrity and physicochemical characteristics of a molecule are fundamental to its reactivity and suitability for specific applications.

Molecular Structure

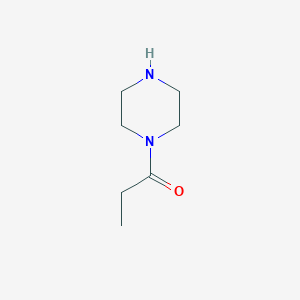

The chemical structure of 1-(Piperazin-1-yl)propan-1-one is characterized by a piperazine ring with a propionyl group attached to one of the nitrogen atoms.

Systematic Name: 1-(Piperazin-1-yl)propan-1-one Synonyms: N-Propionylpiperazine, 1-Propionylpiperazine CAS Number: 76816-54-1[4] Molecular Formula: C₇H₁₄N₂O[4] Molecular Weight: 142.20 g/mol [5]

The piperazine ring typically adopts a chair conformation to minimize steric strain. The presence of the amide bond introduces a plane of rigidity. Dynamic NMR studies on related N-acylpiperazines have shown that rotation around the amide C-N bond is hindered, leading to the existence of conformational isomers in solution.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Piperazin-1-yl)propan-1-one is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.

| Property | Value | Source |

| Appearance | Solid | [5] |

| Molecular Weight | 142.20 g/mol | [5] |

| Molecular Formula | C₇H₁₄N₂O | [4] |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Reactivity

The synthesis of 1-(Piperazin-1-yl)propan-1-one is a critical aspect of its utility. Understanding the synthetic pathways and the reactivity of the final compound is paramount for its application in multi-step syntheses.

Synthetic Strategy: N-Acylation of Piperazine

The most direct and common method for the synthesis of 1-(Piperazin-1-yl)propan-1-one is the selective mono-N-acylation of piperazine. A key challenge in this synthesis is to control the reaction to favor the mono-acylated product over the di-acylated byproduct.

One effective strategy to achieve mono-acylation is to use a large excess of piperazine relative to the acylating agent. This statistical approach increases the probability of the acylating agent reacting with an unreacted piperazine molecule.

An alternative and more controlled approach involves the in-situ formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate). Protonation of one of the nitrogen atoms deactivates it towards acylation, thereby directing the reaction to the free secondary amine.[7]

The choice of acylating agent can be propionyl chloride or propionic anhydride. Propionyl chloride is generally more reactive but generates hydrochloric acid as a byproduct, which needs to be neutralized by a base. Propionic anhydride is less reactive but produces propionic acid, which can be easier to remove during workup.

Below is a representative workflow for the synthesis of 1-(Piperazin-1-yl)propan-1-one.

Caption: General workflow for the synthesis of 1-(Piperazin-1-yl)propan-1-one.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example for the synthesis of 1-(Piperazin-1-yl)propan-1-one. This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Piperazine

-

Propionyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (a significant excess, e.g., 5-10 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.1 equivalents relative to propionyl chloride). Slowly add a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting material is consumed).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford pure 1-(Piperazin-1-yl)propan-1-one.

Reactivity of the N-H Group

The secondary amine of 1-(Piperazin-1-yl)propan-1-one is a nucleophilic center and can undergo a variety of chemical transformations, making it a versatile intermediate. Common reactions include:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents at the N-4 position.

-

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or other cross-coupling reactions with aryl halides to form N-arylpiperazine derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

-

Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids to form di-acylated piperazine derivatives.

Caption: Key reactions of the secondary amine in 1-(Piperazin-1-yl)propan-1-one.

Structural Characterization

The unambiguous identification and confirmation of the purity of 1-(Piperazin-1-yl)propan-1-one are essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propionyl moiety (a triplet and a quartet) and the protons of the piperazine ring. The piperazine protons will appear as multiplets, and their chemical shifts will be influenced by the electron-withdrawing effect of the amide group. The N-H proton will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide group (typically in the range of 170-175 ppm). Signals for the carbons of the ethyl group and the piperazine ring will also be present.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 1-(Piperazin-1-yl)propan-1-one will exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amine will appear as a medium-intensity band around 3300-3500 cm⁻¹. C-H stretching and bending vibrations will also be present.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For 1-(Piperazin-1-yl)propan-1-one, the molecular ion peak [M]⁺ should be observed at m/z 142. The fragmentation pattern of N-acylpiperazines is often characterized by cleavage of the piperazine ring and the acyl group.[9]

Applications in Drug Discovery and Development

The utility of 1-(Piperazin-1-yl)propan-1-one lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[3] It is also found in antihistamines, antianginals, and anticancer agents.[10]

By functionalizing the secondary amine of 1-(piperazin-1-yl)propan-1-one, medicinal chemists can introduce various pharmacophores to target specific receptors or enzymes. The propionyl group can also play a role in modulating the overall properties of the final molecule, such as its metabolic stability and cell permeability.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 1-(Piperazin-1-yl)propan-1-one. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-(Piperazin-1-yl)propan-1-one is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its secondary amine, provides a powerful platform for the creation of diverse molecular libraries for drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective application in the development of novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists seeking to leverage the potential of this important chemical intermediate.

References

- Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.

- Kopka, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Macmillan Group. (n.d.).

- The medicinal chemistry of piperazines: A review. (2024). PubMed.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.

- Mass fragmentation characteristics of piperazine analogues. (2021). Journal of Chinese Mass Spectrometry Society.

-

Matrix Fine Chemicals. (n.d.). 1-(PIPERAZIN-1-YL)ETHAN-1-ONE. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Piperazin-1-ylpiperazin-1-yl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). Piperazin-1-ylpropanol. Retrieved from [Link]

- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018).

Sources

- 1. Page loading... [guidechem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. 717904-35-3(3-amino-1-(4-methylpiperazin-1-yl)propan-1-one) | Kuujia.com [kuujia.com]

- 4. 76816-54-1 CAS Manufactory [m.chemicalbook.com]

- 5. 1-(propanoyl)-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

An In-depth Technical Guide to 1-(Piperazin-1-yl)propan-1-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperazin-1-yl)propan-1-one, a mono-acylated piperazine derivative, serves as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure, which combines the rigid piperazine scaffold with a reactive propanoyl group, offers a valuable platform for the development of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in a multitude of clinically successful drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 1-(Piperazin-1-yl)propan-1-one, with a focus on its relevance to drug discovery and development.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(Piperazin-1-yl)propan-1-one |

| CAS Number | 76816-54-1[1] |

| Molecular Formula | C₇H₁₄N₂O[1] |

| Molecular Weight | 142.20 g/mol |

| Synonyms | 1-Propanoylpiperazine, 1-(Propionyl)-piperazine |

Physicochemical Properties and Reactivity

1-(Piperazin-1-yl)propan-1-one is a stable organic compound, typically handled as a solid or oil. The presence of a secondary amine within the piperazine ring provides a nucleophilic site for further functionalization, while the amide carbonyl group influences the molecule's polarity and hydrogen bonding capabilities. The reactivity of this compound is primarily centered around the secondary amine, which can readily undergo a variety of chemical transformations, including alkylation, arylation, and coupling reactions, making it a valuable synthon for building molecular diversity.

Synthesis of 1-(Piperazin-1-yl)propan-1-one: A Protocol for Selective Mono-Acylation

The synthesis of 1-(Piperazin-1-yl)propan-1-one is most commonly achieved through the acylation of piperazine with a suitable propanoylating agent. A significant challenge in this synthesis is the potential for di-acylation, leading to the formation of 1,4-dipropanoylpiperazine. To achieve high selectivity for the mono-acylated product, several strategies can be employed, with the use of a mono-protected or mono-protonated piperazine being a prevalent and effective approach.

Experimental Protocol: Mono-Acylation of Piperazine using Propionyl Chloride

This protocol describes a general method for the selective mono-acylation of piperazine.

Materials:

-

Piperazine

-

Propionyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.0-1.2 equivalents) to the piperazine solution.

-

Acylation: Slowly add a solution of propionyl chloride (0.95-1.0 equivalent) in anhydrous dichloromethane to the cooled piperazine solution dropwise over a period of 30-60 minutes. The slow addition helps to control the reaction temperature and minimize di-acylation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 1-(Piperazin-1-yl)propan-1-one.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive propionyl chloride by atmospheric moisture.

-

Low Temperature: Performing the addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and enhances the selectivity for mono-acylation by reducing the rate of the second acylation step.

-

Use of a Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion.

-

Stoichiometry: Using a slight excess of piperazine or a slight deficiency of propionyl chloride can also favor the formation of the mono-acylated product.

Figure 1: General workflow for the synthesis of 1-(Piperazin-1-yl)propan-1-one.

Analytical Characterization

The identity and purity of 1-(Piperazin-1-yl)propan-1-one are confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propanoyl moiety (a triplet and a quartet), as well as signals for the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons will be influenced by the presence of the electron-withdrawing acyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the carbons of the ethyl group, and the carbons of the piperazine ring.

-

FTIR: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amine may also be observed.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (142.20 g/mol ), which can be used to confirm its identity.

Applications in Drug Discovery and Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents. 1-(Piperazin-1-yl)propan-1-one serves as a key intermediate for introducing the propanoylpiperazine moiety into larger drug candidates.

The secondary amine of 1-(Piperazin-1-yl)propan-1-one provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For example, this amine can be alkylated or arylated to introduce various substituents that can modulate the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Figure 2: Role of 1-(Piperazin-1-yl)propan-1-one in a drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, 1-(Piperazin-1-yl)propan-1-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(Piperazin-1-yl)propan-1-one is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis and the reactivity of its secondary amine make it an attractive starting material for creating diverse libraries of piperazine-containing compounds. The established importance of the piperazine scaffold in medicinal chemistry underscores the potential of 1-(Piperazin-1-yl)propan-1-one as a key intermediate in the discovery of future therapeutics.

References

Solubility and stability of 1-(Piperazin-1-yl)propan-1-one

An In-depth Technical Guide to the Solubility and Stability of 1-(Piperazin-1-yl)propan-1-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-(Piperazin-1-yl)propan-1-one. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of medicinal chemistry and data from structurally related piperazine derivatives to construct an inferred physicochemical profile. We present detailed, field-proven experimental protocols for determining aqueous solubility and for conducting comprehensive forced degradation studies. The methodologies are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH). This guide is intended to equip researchers with the necessary strategies to empirically define the critical quality attributes of 1-(Piperazin-1-yl)propan-1-one, ensuring robust analytical method development and informed formulation strategies.

Introduction and Inferred Physicochemical Profile

1-(Piperazin-1-yl)propan-1-one is a small molecule featuring a piperazine ring acylated with a propanoyl group. The structure combines a hydrophilic, ionizable piperazine moiety with a more lipophilic propanoyl amide. This amphiphilic nature suggests a moderate solubility profile, which is expected to be highly dependent on pH. The presence of two key functional groups—a tertiary amide and a secondary amine within the piperazine ring—dictates its chemical reactivity and stability profile.

-

Piperazine Moiety : The piperazine ring contains two nitrogen atoms. The secondary amine (pKa ~9.8) is basic and will be protonated at physiological and acidic pH, significantly enhancing aqueous solubility. The tertiary amine, being part of an amide linkage, is non-basic.

-

Amide Linkage : The amide bond is known to be susceptible to hydrolysis under both acidic and basic conditions, representing a primary potential degradation pathway for the molecule.[1][2]

A thorough understanding of these characteristics is paramount for any drug development program, as solubility directly impacts bioavailability, and stability determines shelf-life, storage conditions, and the safety profile of a potential therapeutic agent.

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its absorption and formulation. For 1-(Piperazin-1-yl)propan-1-one, solubility is predicted to be lowest at alkaline pH (where the molecule is neutral) and to increase significantly in acidic conditions due to the protonation of the piperazine nitrogen.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound, representing its saturation concentration in a given medium.[3]

Objective: To determine the saturation concentration of 1-(Piperazin-1-yl)propan-1-one in various aqueous media at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid 1-(Piperazin-1-yl)propan-1-one to several sealed glass vials, each containing a known volume of a selected solvent (e.g., purified water, 0.1 M HCl, phosphate-buffered saline pH 7.4). An excess is confirmed by the presence of visible solid material at the end of the experiment.

-

Equilibration: Place the sealed vials in an orbital shaker with temperature control set to 25°C or 37°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been maintained.[3]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least one hour to permit the settling of undissolved solid. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended particles.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean vial. This step is critical to remove any residual microparticulates that could artificially inflate the concentration measurement.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of a validated analytical method, typically a stability-indicating HPLC-UV method.

-

Calculation: Determine the concentration of the dissolved compound in the filtrate using the analytical method. The equilibrium solubility is reported in units such as mg/mL or µM, accounting for the dilution factor.

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask solubility determination method.

Anticipated Solubility Profile (Illustrative Data)

The following table summarizes the expected solubility behavior of 1-(Piperazin-1-yl)propan-1-one based on its chemical structure.

| Solvent/Medium | Expected pH | Anticipated Solubility Category | Rationale |

| 0.1 M HCl | ~1 | Very Soluble (>100 mg/mL) | The basic piperazine nitrogen is fully protonated, forming a highly water-soluble hydrochloride salt. |

| Purified Water | ~8-10 | Soluble (10-30 mg/mL) | The compound acts as a weak base. Solubility is driven by hydrogen bonding with water. |

| PBS, pH 7.4 | 7.4 | Freely Soluble (30-100 mg/mL) | A significant fraction of the molecule is protonated at this pH, enhancing solubility compared to pure water. |

| 0.1 M NaOH | ~13 | Sparingly Soluble (<10 mg/mL) | The molecule is in its neutral, free base form, which is significantly less polar and thus less soluble in water. |

Stability Profile and Degradation Pathways

A forced degradation study is essential to identify the potential degradation pathways, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[4][5] The primary liabilities for 1-(Piperazin-1-yl)propan-1-one are the amide bond and the piperazine ring.

Hydrolytic Degradation

Amide hydrolysis is a well-characterized degradation mechanism that cleaves the C-N bond.[1]

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] This is typically an irreversible reaction because the resulting amine is protonated under the acidic conditions, preventing it from acting as a nucleophile in the reverse reaction.[6]

-

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is often slower than acid-catalyzed hydrolysis because the amine conjugate base is a poor leaving group. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid.[2]

Predicted Products: Hydrolysis of 1-(Piperazin-1-yl)propan-1-one will yield Piperazine and Propanoic Acid .

Oxidative Degradation

The piperazine ring is susceptible to oxidation. Studies on piperazine itself and its derivatives show that oxidation can lead to a variety of products.[7][8]

-

N-Oxidation : The secondary amine of the piperazine ring can be oxidized to form an N-oxide or further degradation products.

-

Ring Oxidation/Opening : Oxidation can occur on the carbon atoms adjacent to the nitrogen, potentially leading to the formation of cyclic imines or amides (piperazinones), and in more aggressive conditions, ring-opening products like ethylenediamine.[8][9] Atmospheric oxidation initiated by OH radicals is also a known degradation pathway for piperazine.[9][10]

Thermal and Photochemical Degradation

-

Thermal Degradation : Piperazine and its derivatives are generally stable at moderate temperatures, but degradation can occur at elevated temperatures (e.g., >150°C), often via complex mechanisms including SN2 substitution reactions.[7][11][12] For the target molecule, thermal stress could accelerate hydrolysis or lead to other, less predictable decomposition pathways.

-

Photostability : The International Council for Harmonisation (ICH) guideline Q1B outlines the requirements for photostability testing.[13][14][15] While the molecule does not contain a strong chromophore that would suggest high photosensitivity, empirical testing is required. Photodegradation often proceeds via oxidative pathways.[16]

Experimental Protocols for Stability Assessment

Protocol: Forced Degradation Study

Objective: To generate potential degradation products and establish a stability-indicating profile.

Methodology:

-

Stock Solution: Prepare a stock solution of 1-(Piperazin-1-yl)propan-1-one at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate, sealed vials. A control sample, protected from stress (e.g., stored at 4°C in the dark), must be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), cool to room temperature, and neutralize with an equivalent volume and concentration of NaOH.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60-80°C. Withdraw samples, cool, and neutralize with an equivalent of HCl.

-

Oxidative Degradation: Mix the stock solution with a volume of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Store at room temperature and monitor at various time points.

-

Thermal Degradation (Solution): Heat a vial of the stock solution at 60-80°C.

-

Thermal Degradation (Solid State): Place the solid API powder in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 7 days). Dissolve a sample for analysis.

-

Photostability: Expose the stock solution (in a photostable, transparent container) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13][16] A dark control sample, wrapped in aluminum foil, must be placed alongside the exposed sample.

-

-

Analysis: Analyze all stressed samples, including the neutralized and control samples, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity, and a mass spectrometer (MS) is invaluable for identifying the mass of degradation products.[4][17]

Visualization: Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating 1-(Piperazin-1-yl)propan-1-one from all potential degradation products generated during forced degradation studies.

| Parameter | Recommended Starting Conditions & Optimization Strategy | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | A C18 column provides good hydrophobic retention for general-purpose reverse-phase chromatography. If peak shape is poor for the basic analyte, consider a C8 or a modern base-deactivated C18 column.[17] |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | An acidic mobile phase (pH ~2.5-3) ensures the piperazine nitrogen is protonated, leading to sharp, symmetrical peaks and consistent retention. |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol offers different selectivity and can be tested if co-elution occurs.[17] |

| Elution Mode | Gradient | Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation of early and late-eluting impurities. This is crucial for resolving complex mixtures from forced degradation samples.[17] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV/PDA at 210 nm (or λmax if one exists) | The amide bond provides some UV absorbance at low wavelengths. A PDA detector is essential to monitor peak purity across all stressed samples. |

| Injection Vol. | 10 µL | Standard injection volume; can be adjusted based on sensitivity. |

Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating."

Conclusion and Recommendations

This guide outlines a comprehensive strategy for the characterization of 1-(Piperazin-1-yl)propan-1-one. Based on its structure, the molecule is predicted to have pH-dependent aqueous solubility and to be primarily susceptible to hydrolytic and oxidative degradation.

Key Recommendations:

-

Handling: Due to its basicity, the compound may be corrosive. Standard personal protective equipment should be used.

-

Formulation: For aqueous formulations, a buffered solution in the slightly acidic range (pH 4-6) is recommended to maximize both solubility and stability by keeping the piperazine moiety protonated while minimizing the rate of acid-catalyzed hydrolysis.

-

Storage: The solid material should be stored in a well-sealed container, protected from light and high temperatures. Solutions should be freshly prepared whenever possible. For short-term storage, refrigeration (2-8°C) is advisable.[18]

The execution of the detailed protocols within this guide will provide the robust, empirical data required to fully understand the physicochemical profile of 1-(Piperazin-1-yl)propan-1-one, a critical step in its journey through the drug development pipeline.

References

- Allen, C.

- Chemistry Steps.

- mechanism of amide hydrolysis. YouTube. (2019-01-15).

- University of Calgary. Ch20 : Amide hydrolysis. University of Calgary.

- Khan Academy. Acid and base-catalyzed hydrolysis of amides (video). Khan Academy.

- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA.

- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.

- Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs.

- Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube.

- ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ICH.

- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific.

- Sexton, A., & Rochelle, G. (2011). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.

- BenchChem.

- Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.

- BenchChem. Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.

- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.

- PubChem. 1-(Piperazin-1-yl)prop-2-en-1-one. PubChem.

- Nielsen, C. J., et al. (2015). Oxidation of piperazine in post-combustion carbon capture.

- Ren, Z., & da Silva, G. (2020).

- PubChem. 1-(4-Piperazin-1-ylpiperazin-1-yl)propan-1-one. PubChem.

- da Silva, E. F., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.

- Liu, X., et al. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures.

- BenchChem. An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.

- TIB.eu. Thermal Decomposition of N-nitrosopiperazine. TIB.eu.

- PubChem. Piperazin-1-ylpropanol. PubChem.

- Wang, J., et al. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of the Science of Food and Agriculture.

- Jensen, L. K., & Hansen, S. H. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- PubChem. 2-Methyl-1-(piperazin-1-yl)propan-1-one. PubChem.

- Ren, Z., & da Silva, G. (2020).

- Al-Bayati, Y. K. (2022).

- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.

- Lichorat, J., et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- Shinde, S. S., et al. (2016).

- Paw, B., & Misztal, G. (2003). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.

- ChemicalBook. (2025). 1-Piperazinepropanol. ChemicalBook.

- Solubility of Things. Piperazine. Solubility of Things.

- Thummar, K. N., et al. (2014). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .

- Jensen, L. K., & Hansen, S. H. (2012).

- Johnson, J. L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.

- Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

Sources

- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. youtube.com [youtube.com]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. ICH Official web site : ICH [ich.org]

- 16. q1scientific.com [q1scientific.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(Piperazin-1-yl)propan-1-one and its derivatives

An In-Depth Technical Guide to the Synthesis of 1-(Piperazin-1-yl)propan-1-one and its Derivatives

Abstract

The piperazine ring is a quintessential pharmacophore in modern drug discovery, integral to a wide array of therapeutic agents due to its unique physicochemical properties and versatile synthetic handles.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies for synthesizing 1-(piperazin-1-yl)propan-1-one and its derivatives, compounds of significant interest for their pharmacological activities, particularly in the central nervous system.[2][4] We delve into the primary synthetic strategies, including direct acylation and amide coupling reactions, offering field-proven insights into reagent selection, reaction optimization, and the critical role of protecting groups for achieving regioselectivity. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers and drug development professionals with the practical knowledge required for the efficient and reliable synthesis of this important class of molecules.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

Piperazine, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is classified as a "privileged scaffold." This designation stems from its frequent appearance in molecules exhibiting a wide range of biological activities, including antipsychotic, antidepressant, antihistamine, anticancer, and anti-inflammatory effects.[1][4][5] Its prevalence is largely due to its ability to:

-

Improve Pharmacokinetic Properties: The basic nitrogen atoms are typically protonated at physiological pH, enhancing aqueous solubility and allowing for favorable interactions with biological targets.

-

Provide a Versatile Synthetic Handle: The two distinct nitrogen atoms can be functionalized to modulate potency, selectivity, and physicochemical properties, making the scaffold highly adaptable in drug design.[3]

-

Engage in Key Binding Interactions: The piperazine ring can act as a hydrogen bond acceptor and its protonated form as a hydrogen bond donor, crucial for molecular recognition at receptor sites.

The 1-(piperazin-1-yl)propan-1-one core, specifically, is a key structural motif in various pharmacologically active compounds, including ligands for dopamine and serotonin receptors.[6][7] This guide focuses on the practical chemical synthesis of this core and its N-4 substituted derivatives, which are pivotal for exploring structure-activity relationships (SAR) in drug discovery programs.

Core Synthetic Strategies

The construction of the 1-(piperazin-1-yl)propan-1-one scaffold is fundamentally an amide bond formation. The choice of strategy depends on the starting materials' availability, desired scale, and the chemical nature of any substituents.

Strategy A: Direct Acylation of Piperazine

The most straightforward approach involves the N-acylation of the piperazine ring with a propanoyl electrophile. This is a classic nucleophilic acyl substitution reaction.

-

The Challenge of Selectivity: Piperazine possesses two secondary amine nitrogens of equal reactivity. Reacting it directly with one equivalent of an acylating agent typically results in a statistical mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting material. This necessitates challenging chromatographic separation.

-

Achieving Mono-Acylation: To favor mono-acylation, two primary tactics are employed:

-

Use of a Large Excess of Piperazine: While effective, this is often not atom-economical and requires removal of the excess piperazine during workup.

-

Protecting Group Strategy: The most common and reliable method is to temporarily "block" one nitrogen with a protecting group, perform the acylation on the free nitrogen, and then remove the protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under many reaction conditions and its facile removal under acidic conditions.[8]

-

-

Choice of Acylating Agent: The reactivity of the propanoyl source is a key consideration.

| Reagent | Structure | Reactivity | Advantages | Disadvantages |

| Propionyl Chloride | CH₃CH₂COCl | Very High | Highly reactive, drives reaction to completion. | Corrosive, moisture-sensitive, generates HCl which must be neutralized.[9] |

| Propionic Anhydride | (CH₃CH₂CO)₂O | High | Less sensitive to moisture than acid chlorides. | Generates a molecule of propionic acid as a byproduct. |

| Propionic Acid | CH₃CH₂COOH | Low | Stable, inexpensive, safe to handle. | Requires an activating/coupling agent to form the amide bond (see Strategy B). |

For direct acylation, propionyl chloride is frequently used due to its high electrophilicity, which ensures a rapid and complete reaction.[9][10] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the hydrochloric acid byproduct, which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic.[11]

The diagram below illustrates the robust protecting group strategy for synthesizing the core structure.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Potential biological activities of piperazine propanone derivatives

An In-depth Technical Guide on the Potential Biological Activities of Piperazine Propanone Derivatives

Authored by a Senior Application Scientist

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique structural features, including its ability to be easily modified, provide a versatile scaffold for developing novel therapeutic agents.[4][5] The two nitrogen atoms in the piperazine ring allow for a large polar surface area and offer sites for hydrogen bond donors and acceptors, which can lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[4][5] These properties often result in enhanced target affinity and specificity.[4][5]

This guide will delve into the diverse biological activities of a specific class of these compounds: piperazine propanone derivatives. These molecules have garnered significant attention for their potential applications in treating a wide range of diseases. We will explore their anticancer, antimicrobial, and neuroprotective properties, supported by insights into their structure-activity relationships (SAR) and mechanisms of action.

Anticancer Potential of Piperazine Propanone Derivatives

The piperazine nucleus is a privileged scaffold in the design of anticancer agents, with several FDA-approved drugs incorporating this ring system.[6][7] The versatility of the piperazine structure allows for the development of compounds that can target various cancer cell lines and pathways.[8][9]

Mechanism of Action and Structure-Activity Relationship

The anticancer activity of piperazine derivatives is often linked to their ability to induce apoptosis and inhibit cell proliferation in cancer cells.[10] For instance, certain piperazine derivatives have been shown to exhibit significant anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[10] The introduction of different substituents on the piperazine ring can significantly influence the anticancer potency.[8][9] For example, the presence of a bromo group on a benzothiazole moiety attached to a piperazine scaffold demonstrated excellent anticancer activity.[10]

In a study on novel piperazine derivatives, compounds PD-1 and PD-2 effectively inhibited the growth of HepG2 (liver cancer) cells in a dose-dependent manner, with inhibition reaching up to 55.44% and 90.45%, respectively, at a concentration of 100 μg/mL.[11] This highlights the significant potential of these derivatives in cancer therapy.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The following is a representative protocol for evaluating the in vitro anticancer activity of piperazine propanone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the cytotoxic effects of synthesized piperazine propanone derivatives on a specific cancer cell line (e.g., MCF-7).

Materials:

-

Piperazine propanone derivatives

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10^3 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the piperazine propanone derivatives in the culture medium. After 24 hours of incubation, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Anticancer Activity

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 3a | MCF-7 | 9.17 | [7] |

| Compound 5b | MCF-7 | 6.29 | [7] |

| PD-2 | HepG2 | 2.396 (µg/mL) | [11] |

Visualizing Anticancer Drug Development Workflow

Caption: Workflow for Anticancer Drug Discovery with Piperazine Derivatives.

Antimicrobial Activity of Piperazine Propanone Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents.[1] Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[8][12]

Antibacterial and Antifungal Effects

Numerous studies have demonstrated the efficacy of piperazine derivatives against a range of pathogenic microbes. For example, synthesized piperazine derivatives have shown significant activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][13] Some derivatives have also exhibited potent antifungal activity against species like Candida albicans and Aspergillus niger.[13][14]

The antimicrobial potency of these compounds is highly dependent on their chemical structure.[8] For instance, certain chalcones containing a piperazine moiety were found to be particularly effective against Staphylococcus aureus and Escherichia coli, with one compound showing a minimum inhibitory concentration (MIC) of 2.22 µg/mL against Candida albicans.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of piperazine propanone derivatives.

Objective: To quantify the lowest concentration of a piperazine derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Piperazine propanone derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Fungal strain (e.g., C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microplates

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the piperazine derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto an appropriate agar medium. The lowest concentration that shows no growth on the agar is the MBC/MFC.

Data Presentation: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Chalcone-piperazine derivative | Candida albicans | 2.22 | [1] |

| RL-308 | Shigella flexineri | 2 | [15] |

| RL-308 | S. aureus | 4 | [15] |

| RL-308 | MRSA | 16 | [15] |

Visualizing the Structure-Activity Relationship in Antimicrobial Piperazines

Caption: Key Structural Elements Influencing Antimicrobial Activity.

Neuroprotective Effects of Piperazine Derivatives

Neurodegenerative diseases like Alzheimer's represent a significant challenge in healthcare.[16] Piperazine derivatives have shown promise as neuroprotective agents, with some compounds demonstrating the ability to protect neurons from apoptosis and amyloid toxicity.[17][18]

Mechanisms of Neuroprotection

The neuroprotective effects of piperazine derivatives are multifaceted. Some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in regulating the stability of dendritic spines and memory formation.[16][18] Activation of this pathway can protect against amyloid toxicity.[18]

In one study, a piperazine derivative (referred to as PPZ) was shown to potentiate TRPC6 channels and restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's disease.[18] Another study found that a piperazine-based compound, APE, inhibited apoptosis in motor neurons and significantly increased their viability.[17] Furthermore, piperine, a compound with a piperidine ring (structurally related to piperazine), has been shown to have neuroprotective effects by suppressing neuronal network synchronization and calcium overloading.[19]

Experimental Protocol: Assessing Neuroprotection in a Cell Culture Model

This protocol describes a method to evaluate the neuroprotective effect of piperazine propanone derivatives against glutamate-induced excitotoxicity in primary hippocampal neurons.

Objective: To determine if a piperazine derivative can protect cultured hippocampal neurons from cell death induced by glutamate.

Materials:

-

Piperazine propanone derivatives

-

Primary hippocampal neuron cultures

-

Neurobasal medium

-

B-27 supplement

-

Glutamate

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Fluorescent dyes for cell viability (e.g., Calcein-AM and Ethidium homodimer-1)

Procedure:

-

Neuron Culture: Culture primary hippocampal neurons on poly-D-lysine coated plates in Neurobasal medium with B-27 supplement.

-

Compound Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of the piperazine derivatives for 24 hours.

-

Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50 µM) for a specific duration (e.g., 24 hours).

-

Cytotoxicity Assessment (LDH Assay): Measure the release of LDH into the culture medium as an indicator of cell death.

-

Viability Staining: Use fluorescent dyes to visualize live (Calcein-AM, green) and dead (Ethidium homodimer-1, red) cells.

-

Data Analysis: Quantify cell viability and neuroprotection by comparing the results from compound-treated groups with the glutamate-only control group.

Visualizing the Neuroprotective Signaling Pathway

Caption: Proposed Neuroprotective Mechanism via TRPC6 Activation.

Conclusion and Future Perspectives

Piperazine propanone derivatives represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents makes them attractive candidates for further drug development. The ease of chemical modification of the piperazine scaffold allows for extensive structure-activity relationship studies, which can guide the design of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4][8] Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to further optimize their therapeutic potential.

References

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024-10-20). [Link]

-

Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - Semantic Scholar. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - Bentham Science Publisher. [Link]

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. [Link]

-

Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons - PubMed. [Link]

-

Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

-

2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. ijbpas.com [ijbpas.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]

- 6. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apjhs.com [apjhs.com]

- 13. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. ijcmas.com [ijcmas.com]

- 16. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sid.ir [sid.ir]

- 18. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action for 1-(Piperazin-1-yl)propan-1-one analogues

An In-Depth Technical Guide to the Mechanism of Action for 1-(Piperazin-1-yl)propan-1-one Analogues

Executive Summary

The 1-(piperazin-1-yl)propan-1-one scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). The inherent structural and physicochemical properties of the piperazine moiety grant these molecules favorable pharmacokinetics and the ability to interact with a multitude of neurotransmitter receptors.[1][2] This guide provides a detailed examination of the mechanism of action for analogues built on this core structure. We will dissect the structure-activity relationships (SAR), identify primary molecular targets, elucidate downstream signaling cascades, and provide robust experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is considered a "privileged scaffold" in drug discovery because it is present in over 40 FDA-approved drugs and can be readily modified to tune pharmacological activity.[2][3] Its two basic nitrogen atoms allow for critical hydrogen bonding and electrostatic interactions with biological targets, while also improving properties like aqueous solubility and oral bioavailability.[1] When incorporated into the 1-(piperazin-1-yl)propan-1-one framework, it forms the basis for potent and selective ligands for various neurological targets, making these analogues promising candidates for treating disorders like depression, anxiety, schizophrenia, and other CNS-related conditions.[4][5][6]

Core Pharmacophore and Structure-Activity Relationships (SAR)

The pharmacological profile of a 1-(piperazin-1-yl)propan-1-one analogue is determined by the interplay of its three main structural components: the terminal aryl group, the central propan-1-one linker, and the N4-substituted arylpiperazine moiety. Understanding the SAR for each component is critical for rational drug design.

-

The N4-Arylpiperazine Moiety: This is arguably the most critical component for target recognition, particularly for serotonin and dopamine receptors. The nature of the aryl substituent (e.g., methoxyphenyl, dichlorophenyl, pyridinyl) profoundly influences affinity and selectivity.[7][8] For instance, a 2-methoxyphenyl group is a classic motif for high-affinity 5-HT1A receptor ligands.[8]

-

The Propan-1-one Linker: The three-carbon chain provides the optimal spatial orientation for the two aromatic ends of the molecule to engage with their respective binding pockets within the receptor. Modifications to this linker, such as reduction of the ketone or substitution, can alter activity.[9]

-

The Terminal Moiety: The group attached to the carbonyl carbon offers a wide scope for modification to fine-tune activity, selectivity, and pharmacokinetic properties. As seen in several studies, complex heterocyclic systems like benzo[b]thiophene can be incorporated to achieve high affinity for specific receptor subtypes.[7]

Diagram 1: General Pharmacophore Model

A generalized pharmacophore for this class of compounds, highlighting key interaction features.

Caption: Generalized pharmacophore for 1-(Piperazin-1-yl)propan-1-one analogues.

Table 1: SAR Summary of Selected Analogues for the 5-HT1A Receptor

| Analogue Structure (Terminal Moiety) | N4-Arylpiperazine Substituent | Affinity (Ki, μM) | Reference |

| Benzo[b]thiophen-2-yl | 2-Pyridinyl | 2.30 | [7] |

| 4,7-Dimethoxybenzo[b]thiophen-2-yl | 2-Fluorophenyl | >10 | [7] |

| 4,7-Dimethoxybenzo[b]thiophen-2-yl | 2-Methoxyphenyl | >10 | [7] |

| Benzo[b]thiophen-2-yl | 4-Nitrophenyl | >10 | [7] |

This table illustrates that affinity for the 5-HT1A receptor is highly sensitive to the substitution on the N4-arylpiperazine ring, with the 2-pyridinyl group conferring the highest affinity in this particular series.[7]

Primary Molecular Targets and Mechanism of Action

Research overwhelmingly indicates that 1-(piperazin-1-yl)propan-1-one analogues primarily target G-protein coupled receptors (GPCRs) within the serotonergic and dopaminergic systems.[10][11]

Serotonin Receptors (5-HT)

The 5-HT1A receptor is the most extensively studied target for this class.[5][7][12] Ligands often act as partial agonists, which is a desirable profile for anxiolytic and antidepressant agents.[4]

-

Molecular Interaction: Docking studies reveal that the protonated nitrogen of the piperazine ring forms a crucial electrostatic interaction (a hydrogen bond) with a highly conserved aspartate residue (D116 in transmembrane helix 3) of the 5-HT1A receptor.[7] This interaction anchors the ligand in the binding pocket, allowing the aryl portions of the molecule to engage with hydrophobic and aromatic residues, thereby stabilizing the receptor in a specific conformational state that dictates functional activity.

Dopamine Receptors (D)

Dopamine D2 and D3 receptors are also significant targets, particularly for analogues developed as potential antipsychotics.[13][14][15] Structure-activity relationship studies show that the lipophilic appendages and linking units are key to modulating affinity and selectivity between dopamine receptor subtypes.[13]

Downstream Signaling Pathways

As ligands for GPCRs, these analogues initiate intracellular signaling cascades upon binding. The specific pathway depends on the receptor subtype and the G-protein to which it couples.

-

5-HT1A Receptor Pathway (Gi/o-coupled): Agonism at the 5-HT1A receptor leads to the activation of the inhibitory G-protein, Gi/o. This has two primary effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

-

Diagram 2: 5-HT1A Receptor Downstream Signaling Cascade

A diagram illustrating the canonical signaling pathway following 5-HT1A receptor activation.

Caption: Canonical signaling pathway for a 5-HT1A receptor agonist.

Experimental Workflows for Mechanistic Elucidation

A multi-step, self-validating experimental approach is essential to fully characterize the mechanism of action of a novel analogue. The workflow should progress from initial target identification to functional characterization and finally to in vivo validation.

Diagram 3: Experimental Workflow for MoA Characterization

A flowchart outlining the logical progression of experiments.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective [ouci.dntb.gov.ua]

- 7. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secure Verification [cer.ihtm.bg.ac.rs]

- 9. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]